

# An In-depth Technical Guide to Methyl 5-Bromo-2-methoxynicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
| Compound Name: | Methyl 5-Bromo-2-methoxynicotinate |
| Cat. No.:      | B055909                            |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-Bromo-2-methoxynicotinate**, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a putative synthesis pathway, and outlines its safety and handling protocols.

## Core Compound Properties

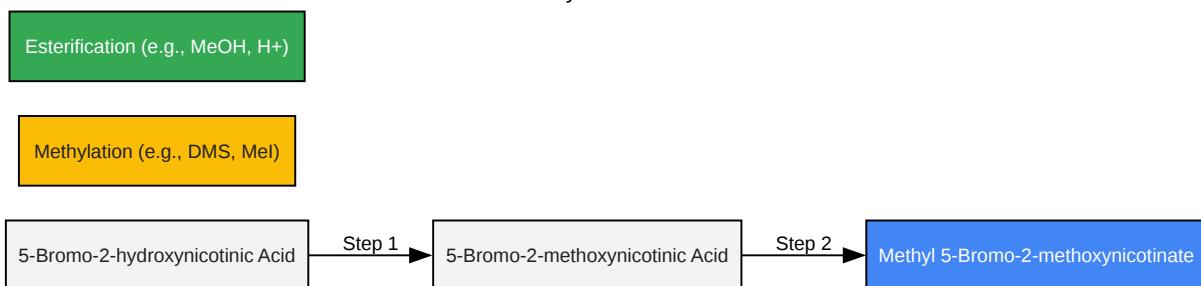
**Methyl 5-Bromo-2-methoxynicotinate** is a solid organic compound. Its core characteristics are summarized in the table below, providing a foundational understanding of its molecular composition and key physical parameters.

| Property          | Value                                           | Source              |
|-------------------|-------------------------------------------------|---------------------|
| Molecular Weight  | 246.06 g/mol                                    | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> BrNO <sub>3</sub> | <a href="#">[1]</a> |
| CAS Number        | 122433-41-4                                     | <a href="#">[1]</a> |
| IUPAC Name        | methyl 5-bromo-2-methoxypyridine-3-carboxylate  | <a href="#">[1]</a> |
| Canonical SMILES  | COc1=NC=C(C=C1C(=O)OC)Br                        | <a href="#">[1]</a> |
| Physical Form     | Solid                                           |                     |

## Physicochemical Data

A collection of key physicochemical properties is presented below. This data is crucial for designing experimental conditions, including solvent selection and purification strategies. While experimental data for some properties are not readily available in the public domain, computed values from reliable databases are provided.

| Parameter                    | Value         | Notes                                                                                                                       |
|------------------------------|---------------|-----------------------------------------------------------------------------------------------------------------------------|
| Melting Point                | Not available | Experimental data not found.                                                                                                |
| Boiling Point                | Not available | Experimental data not found.                                                                                                |
| Solubility                   | Not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol based on its structure. |
| XLogP3                       | 1.7           | Computed                                                                                                                    |
| Hydrogen Bond Donor Count    | 0             | Computed                                                                                                                    |
| Hydrogen Bond Acceptor Count | 4             | Computed                                                                                                                    |
| Rotatable Bond Count         | 3             | Computed                                                                                                                    |


## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-Bromo-2-methoxynicotinate** is not extensively documented in publicly accessible literature, a plausible synthetic route can be inferred from established organic chemistry principles and synthesis of analogous compounds. A potential pathway would involve the esterification of 5-bromo-2-methoxynicotinic acid.

## Putative Synthesis of Methyl 5-Bromo-2-methoxynicotinate

The synthesis of the title compound can be logically envisioned as a two-step process starting from 5-bromo-2-hydroxynicotinic acid. This proposed workflow is illustrated in the diagram below.

## Putative Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **Methyl 5-Bromo-2-methoxynicotinate**.

#### Step 1: Methylation of 5-Bromo-2-hydroxynicotinic Acid

The initial step would involve the methylation of the hydroxyl group of 5-bromo-2-hydroxynicotinic acid to form 5-bromo-2-methoxynicotinic acid. This can be achieved using a suitable methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF).

- Reactants: 5-bromo-2-hydroxynicotinic acid, methylating agent (e.g., dimethyl sulfate), base (e.g., potassium carbonate).
- Solvent: Acetone or N,N-Dimethylformamide (DMF).
- Procedure: The reactants are typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: The reaction mixture would be filtered, and the solvent removed under reduced pressure. The residue would then be acidified to precipitate the product, which is collected by filtration.

#### Step 2: Esterification of 5-Bromo-2-methoxynicotinic Acid

The second step is the esterification of the carboxylic acid group of 5-bromo-2-methoxynicotinic acid to yield the final product, **Methyl 5-Bromo-2-methoxynicotinate**. A common method for this transformation is Fischer esterification.

- Reactants: 5-bromo-2-methoxynicotinic acid, methanol.
- Catalyst: A strong acid catalyst, such as sulfuric acid or hydrochloric acid.
- Procedure: The nicotinic acid derivative is dissolved or suspended in an excess of methanol, and a catalytic amount of strong acid is added. The mixture is then heated at reflux for several hours until the reaction is complete (monitored by TLC).
- Work-up: The excess methanol is removed by evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

## Spectroscopic Data (Predicted)

Precise structural elucidation is paramount for researchers. In the absence of publicly available experimental spectra, this section provides predicted spectroscopic data based on the compound's structure.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment               |
|----------------------|--------------|-------------|--------------------------|
| ~8.3                 | d            | 1H          | H-6 (aromatic)           |
| ~8.1                 | d            | 1H          | H-4 (aromatic)           |
| ~4.0                 | s            | 3H          | OCH <sub>3</sub> (ester) |
| ~3.9                 | s            | 3H          | OCH <sub>3</sub> (ether) |

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment               |
|----------------------|--------------------------|
| ~165                 | C=O (ester)              |
| ~162                 | C-2 (aromatic)           |
| ~148                 | C-6 (aromatic)           |
| ~142                 | C-4 (aromatic)           |
| ~115                 | C-5 (aromatic, C-Br)     |
| ~110                 | C-3 (aromatic)           |
| ~53                  | OCH <sub>3</sub> (ester) |
| ~53                  | OCH <sub>3</sub> (ether) |

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group                     |
|--------------------------------|--------------------------------------|
| ~3000-2850                     | C-H stretch (aromatic and aliphatic) |
| ~1730                          | C=O stretch (ester)                  |
| ~1600, ~1470                   | C=C stretch (aromatic)               |
| ~1250, ~1050                   | C-O stretch (ester and ether)        |

## Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z     | Interpretation                                                     |
|---------|--------------------------------------------------------------------|
| 245/247 | [M] <sup>+</sup> , molecular ion peak (isotopic pattern due to Br) |
| 214/216 | [M - OCH <sub>3</sub> ] <sup>+</sup>                               |
| 186/188 | [M - COOCH <sub>3</sub> ] <sup>+</sup>                             |

## Role in Drug Discovery and Development

While specific signaling pathway interactions for **Methyl 5-Bromo-2-methoxynicotinate** are not detailed in the available literature, its structural motif is common in medicinal chemistry. Halogenated pyridines are versatile intermediates in the synthesis of more complex molecules with potential biological activity.

The logical progression of this compound as a building block in a drug discovery workflow is outlined below.



[Click to download full resolution via product page](#)

Caption: A logical workflow illustrating the use of **Methyl 5-Bromo-2-methoxynicotinate** in drug discovery.

The bromine atom at the 5-position serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the synthesis of a library of novel compounds that can be screened for activity against various biological targets.

## Safety and Handling

**Methyl 5-Bromo-2-methoxynicotinate** is classified as a hazardous substance and should be handled with appropriate safety precautions.

- GHS Classification: Causes serious eye damage.[\[1\]](#)
- Precautionary Statements:
  - Wear protective gloves/protective clothing/eye protection/face protection.
  - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - Immediately call a POISON CENTER or doctor/physician.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 5-bromo-2-methoxynicotinate | C8H8BrNO3 | CID 14371729 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-Bromo-2-methoxynicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055909#methyl-5-bromo-2-methoxynicotinate-molecular-weight]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)